Solubility Profile & Characterization of 2,5-Diamino-3-bromo-4-picoline: A Technical Guide
Solubility Profile & Characterization of 2,5-Diamino-3-bromo-4-picoline: A Technical Guide
Part 1: Executive Summary & Chemical Identity[1]
The Compound at a Glance
2,5-Diamino-3-bromo-4-picoline (CAS: 104572-19-4 or analog derivatives; chemically 2,5-diamino-3-bromo-4-methylpyridine) is a highly functionalized pyridine derivative.[1][2] It serves as a critical intermediate in the synthesis of heterocyclic dyes (specifically oxidative hair dyes) and pharmaceutical scaffolds.
Its solubility profile is dictated by a "push-pull" electronic environment: the hydrophobic bromine and methyl groups compete with the hydrophilic, hydrogen-bonding potential of the two amino groups and the pyridine nitrogen.[1]
Chemical Structure & Properties Table
| Property | Description |
| IUPAC Name | 3-Bromo-4-methylpyridine-2,5-diamine |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| Physical State | Solid (Crystalline powder) |
| Acidity (pKa) | Amphoteric/Basic (Pyridine N and Amino groups protonate in acid) |
| Primary Solvents | DMSO, Methanol, Ethanol (Hot), Dilute Mineral Acids |
Part 2: Solubility Profile & Mechanistic Analysis[1]
The Solubility Matrix
Note: Quantitative saturation limits (g/L) for this specific isomer are rarely published in open literature. The following profile is synthesized from qualitative patent data, isolation protocols of structural analogs, and physicochemical principles.
| Solvent Class | Solvent | Solubility Status | Mechanistic Rationale |
| Polar Aprotic | DMSO | High | Disrupts strong intermolecular H-bonds; preferred for stock solutions.[1] |
| Polar Aprotic | DMF | High | Similar solvation mechanism to DMSO; suitable for reaction media.[1] |
| Polar Protic | Methanol | Moderate/High | Good solvation of the amino functionality; often used for transfers. |
| Polar Protic | Ethanol | Moderate | Recrystallization Solvent. Soluble when hot; limited solubility at RT, allowing for purification. |
| Chlorinated | Chloroform/DCM | Moderate | Solubilizes the lipophilic core (Br/Me), but less effective for the polar amine regions. |
| Aqueous | Water (Neutral) | Low/Insoluble | The hydrophobic Br/Me groups dominate at neutral pH, preventing lattice disruption. |
| Aqueous | Water (Acidic) | High | Protonation of the pyridine nitrogen (and amines) forms a highly soluble cationic salt. |
| Non-Polar | Hexanes | Insoluble | Lacks polarity to interact with the amine/pyridine motif.[1] Used as an anti-solvent.[1] |
Mechanistic Causality
The solubility behavior of 2,5-Diamino-3-bromo-4-picoline is driven by three competing factors:
-
Crystal Lattice Energy: The molecule possesses significant symmetry and multiple H-bond donors (
) and acceptors (Pyridine N).[1] This creates a high lattice energy that neutral water cannot easily overcome.[1] -
Lipophilicity (LogP): The 3-Bromo and 4-Methyl substituents add lipophilic character.[1] This makes the compound soluble in mid-polarity organic solvents (DCM, EtOAc) but insoluble in water.
-
pH Sensitivity: This is the most critical lever.[1] The pyridine ring is basic.
Part 3: Experimental Protocols
Protocol A: Standardized Isothermal Solubility Determination
Objective: To generate precise quantitative solubility data (mg/mL) for internal formulation files.
Reagents:
-
Test Solvent (HPLC Grade)
-
2,5-Diamino-3-bromo-4-picoline (Reference Standard)[1]
-
0.45 µm PTFE Syringe Filters[1]
Workflow:
-
Saturation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
-
Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.
-
Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (254 nm).
-
Calculation: Derivate concentration using a pre-established calibration curve (
).
Protocol B: Purification via pH-Swing Precipitation
Objective: To isolate pure compound from reaction mixtures using its solubility differential.[1]
-
Dissolution: Dissolve the crude solid in 10% HCl (aq). The solution should turn clear/yellow as the salt forms.
-
Filtration: Filter off any insoluble impurities (charcoal/tar).
-
Neutralization: Slowly add 40% NaOH or
dropwise while stirring. -
Crystallization: As pH approaches 8-9, the free base will precipitate.[1]
-
Isolation: Cool to 5°C to maximize yield, then filter and wash with cold water.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction, Analysis, or Purification).
Figure 1: Decision tree for solvent selection based on the physicochemical interaction of the aminopyridine core with the solvent matrix.
Part 5: References
-
PubChem. (2025).[4] Compound Summary: 3-Amino-2-bromo-4-methylpyridine (Isomer Analog).[1] National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2016).[1] Preparation method for 2,5-dibromo-3-methylpyridine (CN105348177A).[1][5] Retrieved from
Sources
- 1. 5-Bromo-4-methylpyridine-2,3-diamine | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]
- 3. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 4. 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
